N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Overview
Description
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide, also known as NMP, is a synthetic compound belonging to the class of amides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the synthesis of various biologically active compounds, such as peptides and cyclic peptides. NMP is a versatile compound, which can be used in a variety of reactions, such as condensation reactions, acylation reactions, and amidation reactions.
Scientific Research Applications
Muscle Relaxant and Anticonvulsant Properties
Research has shown that N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide derivatives demonstrate potential as muscle relaxants and anticonvulsants. A study by Tatee et al. (1986) synthesized various derivatives and evaluated their muscle relaxant and anticonvulsant activities, revealing significant potency in specific compounds.
Anticancer Activity
Compounds related to N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide have been studied for their potential anticancer properties. In 2019, El Rayes et al. synthesized a series of derivatives and tested them against human cancer cell lines, with some showing significant antiproliferative activity.
Inflammation Inhibition
A study by Dassonville et al. (2008) explored the synthesis of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. These compounds showed promise as topical and systemic inflammation inhibitors.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide derivatives. For example, Evren et al. (2020) synthesized new derivatives and found notable antimicrobial activity against various bacteria and fungi.
Root Growth Inhibition
In agricultural research, such compounds have been studied for their potential as root growth inhibitors. Kitagawa and Asada (2005) prepared a series of derivatives and tested their activity in inhibiting the growth of rape seed roots, with some showing potent activity.
Malaria Treatment
For malaria treatment, research has focused on optimizing compounds based on an aminoacetamide scaffold, including N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide derivatives. Norcross et al. (2019) developed a compound with low-nanomolar activity against Plasmodium falciparum, indicating potential for malaria treatment.
properties
IUPAC Name |
N-methyl-3-(oxolan-2-ylmethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(12)4-5-11-7-8-3-2-6-13-8/h8,11H,2-7H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBXQCCVGTVNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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